molecular formula C14H16N4 B1269859 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine CAS No. 424810-78-6

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine

Cat. No.: B1269859
CAS No.: 424810-78-6
M. Wt: 240.3 g/mol
InChI Key: RJGLPCKWSFRLCD-UHFFFAOYSA-N
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Description

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a pyrrolidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution at the 4-Position: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or pyrrolidine rings.

    Reduction: Reduced derivatives with hydrogenated pyrimidine or phenyl rings.

    Substitution: Substituted derivatives with various functional groups replacing the halogen atoms on the pyrimidine ring.

Scientific Research Applications

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity by enhancing its three-dimensional structure and steric interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrimidine-2-amine: Lacks the pyrrolidine ring, resulting in different biological activity and binding properties.

    6-Pyrrolidin-1-ylpyrimidine-2-amine: Lacks the phenyl group, affecting its interaction with aromatic binding sites.

    4-Phenyl-6-morpholin-1-ylpyrimidin-2-amine: Contains a morpholine ring instead of pyrrolidine, leading to different steric and electronic properties.

Uniqueness

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is unique due to the combination of the phenyl and pyrrolidine rings, which confer specific steric and electronic properties that enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGLPCKWSFRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358163
Record name 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424810-78-6
Record name 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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